molecular formula C19H21N5O3 B13446113 4-Phenylmethoxy Entecavir

4-Phenylmethoxy Entecavir

Cat. No.: B13446113
M. Wt: 367.4 g/mol
InChI Key: AEHKJMDVTSPHHQ-KKUMJFAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylmethoxy Entecavir is a derivative of Entecavir, a guanosine nucleoside analogue primarily used in the treatment of chronic hepatitis B virus infection. This compound is characterized by the addition of a phenylmethoxy group, which may influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylmethoxy Entecavir involves several steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Phenylmethoxy Entecavir can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Phenylmethoxy Entecavir has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Entecavir: The parent compound, used as a first-line treatment for chronic hepatitis B.

    Lamivudine: Another nucleoside analogue used in the treatment of hepatitis B and HIV.

    Adefovir: A nucleotide analogue used to treat hepatitis B.

Uniqueness

4-Phenylmethoxy Entecavir is unique due to the presence of the phenylmethoxy group, which may enhance its antiviral activity and alter its pharmacokinetic properties compared to similar compounds .

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

2-amino-9-[(1S,3R,4S)-3-(hydroxymethyl)-2-methylidene-4-phenylmethoxycyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C19H21N5O3/c1-11-13(8-25)15(27-9-12-5-3-2-4-6-12)7-14(11)24-10-21-16-17(24)22-19(20)23-18(16)26/h2-6,10,13-15,25H,1,7-9H2,(H3,20,22,23,26)/t13-,14-,15-/m0/s1

InChI Key

AEHKJMDVTSPHHQ-KKUMJFAQSA-N

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1CO)OCC2=CC=CC=C2)N3C=NC4=C3N=C(NC4=O)N

Canonical SMILES

C=C1C(CC(C1CO)OCC2=CC=CC=C2)N3C=NC4=C3N=C(NC4=O)N

Origin of Product

United States

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